3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one
Description
Properties
IUPAC Name |
3-[(benzylamino)methyl]-7-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-16-8-7-14-9-15(18(21)20-17(14)10-16)12-19-11-13-5-3-2-4-6-13/h2-10,19H,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKHGKBLIUQHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Benzylamino-methyl Group: The benzylamino-methyl group can be introduced via reductive amination, where benzylamine reacts with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the quinoline ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitro compounds, and Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
The compound has been studied for its potential as an anti-cancer , anti-microbial , and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anti-Cancer Activity
A study demonstrated that 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one exhibited cytotoxic effects on cancer cell lines. The mechanism of action involves the inhibition of specific enzymes involved in cell proliferation and survival pathways.
Table 1: Summary of Biological Activity
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-cancer | Induced apoptosis in cancer cells | |
| Anti-microbial | Inhibited growth of bacteria | |
| Anti-inflammatory | Reduced cytokine production |
Biological Research
The compound is utilized in biological research to investigate cellular pathways and molecular targets. Its ability to modulate enzyme activity makes it a valuable tool for understanding disease mechanisms.
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex quinoline derivatives. Its synthesis typically involves multi-step reactions starting from readily available precursors.
Synthetic Routes
- Formation of the Quinoline Core : Achieved via Skraup synthesis.
- Introduction of the Methoxy Group : Methylation reactions using reagents like methyl iodide.
- Attachment of the Benzylamino-methyl Group : Accomplished through reductive amination.
Table 2: Synthetic Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Quinoline Core Formation | Cyclization | Aniline, Glycerol |
| Methoxy Group Introduction | Methylation | Methyl Iodide |
| Benzylamino-methyl Attachment | Reductive Amination | Benzylamine, NaBH3CN |
Material Science
The compound's unique structure makes it a candidate for developing novel materials with specific electronic or optical properties. Its potential applications in this field are still under exploration.
Mechanism of Action
The mechanism of action of 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino-methyl group may enhance binding affinity to these targets, while the methoxy group can influence the compound’s pharmacokinetic properties. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Quinolin-2-one Derivatives
The biological and physicochemical properties of quinolin-2-ones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity
- Methoxy vs. Methyl Groups : The methoxy group in the target compound (position 7) increases polarity compared to the methyl group in its analog (CAS: 755121) . This may enhance solubility and binding to polar biological targets, such as enzymes or receptors in the central nervous system.
- Benzylaminomethyl vs. In contrast, phenyl-substituted analogs (e.g., 7-(Dimethylamino)-1-ethyl-3-phenyl-2(1H)-quinolinone) prioritize aromatic stacking interactions .
Pharmacokinetic Properties
- Lipophilicity: The dimethylamino group in CAS 13468-27-4 increases logP compared to the target compound, favoring blood-brain barrier penetration.
- Metabolic Stability: The benzylaminomethyl group in the target compound may undergo oxidative metabolism via CYP450 enzymes, whereas halogenated analogs (e.g., 3-Bromo-6-methoxy-3-phenylquinoline-2,4-dione) exhibit slower metabolic clearance .
Biological Activity
3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzylamino group at the 3-position and a methoxy group at the 7-position of the quinolin-2-one framework. This specific arrangement contributes to its unique biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C18H18N2O2 |
| Molecular Weight | 298.35 g/mol |
| Functional Groups | Benzylamino, Methoxy |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines, with mechanisms involving interference in cellular pathways and modulation of enzyme activities. For instance, studies have reported IC50 values indicating potent inhibitory effects on cancer cells, suggesting its potential as a chemotherapeutic agent.
Antimicrobial and Antifungal Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It demonstrated effective inhibition zones in susceptibility tests, indicating its potential as an antimicrobial agent. Additionally, it has shown antifungal activity against common pathogens .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
- DNA Interaction : It may act as a DNA intercalator, disrupting replication and transcription processes in cancer cells.
- Receptor Modulation : The compound's structure allows it to bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways.
Case Studies and Research Findings
- Anticancer Activity Study :
- Antimicrobial Evaluation :
- Structure-Activity Relationship (SAR) :
Q & A
Q. What synthetic protocols are recommended for preparing 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one?
- Methodological Answer : The compound can be synthesized via solid-phase synthesis using anthranilates and bromoketones as key intermediates, with primary amines immobilized on acid-cleavable linkers (e.g., BAL linker) . Microwave-assisted methods are also effective; irradiation at 360 W for 5 minutes with indium(III) chloride as a catalyst yields the product in 63% efficiency . Post-synthesis purification involves chromatography (e.g., silica gel) and crystallization from CH₂Cl₂/di-isopropylether mixtures .
Q. How can the molecular structure of this compound be confirmed?
- Methodological Answer : 1H-NMR and 13C-NMR are critical for confirming substituent positions and backbone structure . For absolute configuration, X-ray crystallography is recommended, as demonstrated for analogous quinolinones, where dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., N–H⋯N interactions) validate structural integrity . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What analytical techniques are suitable for assessing solubility and stability?
- Methodological Answer : Use HPLC to quantify solubility in polar (e.g., DMSO) and non-polar solvents. For stability, conduct accelerated degradation studies under varied pH (1–13) and temperatures (25–60°C), monitored via UV-Vis spectroscopy . Differential scanning calorimetry (DSC) can identify thermal decomposition thresholds .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer : Step 1 : Synthesize derivatives with modifications to the benzylamino-methyl or methoxy groups. For example, replace the methoxy group with ethoxy or hydroxyl groups to assess electronic effects . Step 2 : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. Compare IC₅₀ values to correlate substituent effects with potency . Step 3 : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, focusing on interactions between the quinoline ring and enzyme active sites .
Q. How can contradictory biological activity data be resolved?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell-free vs. cellular systems). Address this by:
- Standardizing assays : Use identical buffer conditions (e.g., pH 7.4, 25°C) and enzyme concentrations .
- Validating targets : Employ CRISPR-edited cell lines to confirm on-target effects .
- Structural analysis : Compare X-ray data of ligand-enzyme complexes to identify conformational changes affecting activity .
Q. What computational strategies predict metabolic pathways for this compound?
- Methodological Answer : Use in silico tools like PISTACHIO and REAXYS to simulate phase I/II metabolism. Key steps include:
- Phase I : Predict oxidation of the benzylamino-methyl group via cytochrome P450 isoforms (e.g., CYP3A4) .
- Phase II : Assess glucuronidation potential at the methoxy group using docking simulations with UDP-glucuronosyltransferase .
Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
